KDOAM-25 (trihydrochloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KDOAM-25 (trihydrochloride) is a potent and highly selective inhibitor of histone lysine demethylase 5 (KDM5). It acts on KDM5A, KDM5B, KDM5C, and KDM5D with half maximal inhibitory concentrations of 71 nanomolar, 19 nanomolar, 69 nanomolar, and 69 nanomolar, respectively . This compound enhances overall H3K4 methylation at transcription start sites and hinders the proliferation of multiple myeloma MM1S cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of KDOAM-25 (trihydrochloride) involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production of KDOAM-25 (trihydrochloride) is typically carried out in specialized facilities equipped for large-scale chemical synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in bulk quantities and then purified using techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

KDOAM-25 (trihydrochloride) primarily undergoes reactions typical of organic compounds, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving KDOAM-25 (trihydrochloride) include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of KDOAM-25 (trihydrochloride) depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .

科学研究应用

KDOAM-25 trihydrochloride is a selective inhibitor of the KDM5 subfamily of histone lysine demethylases, particularly KDM5A-D . KDM5 enzymes are 2-oxoglutarate (2-OG) and Fe2+-dependent oxygenases that act as histone 3 lysine 4 trimethyl (H3K4me3) demethylases, which regulate proliferation, stem cell self-renewal, and differentiation .

Scientific Research Applications of KDOAM-25 Trihydrochloride

- Inhibition of KDM5 Enzymes KDOAM-25 inhibits KDM5A-D enzymes with half maximal inhibitory concentration values of less than 100 nM in vitro . It also demonstrates high selectivity toward other 2-OG oxygenases sub-families and no off-target activity on a panel of 55 receptors and enzymes . In human cell assay systems, KDOAM-25 has a half maximal effective concentration of approximately 50 μM and good selectivity toward other demethylases .

- Multiple Myeloma Research KDOAM-25 inhibits the cellular demethylation of H3K4me3 at transcription start sites and the proliferation of MM1S multiple myeloma cells . KDM5B is overexpressed in multiple myeloma and negatively correlated with overall survival . Treating multiple myeloma MM1S cells with KDOAM-25 increases global H3K4 methylation at transcriptional start sites and impairs proliferation .

- Uveal Melanoma Research KDOAM-25 inhibits the viability and colony formation and promotes cell death of MEK-resistance cell lines through H3K4me3 and H3K27ac . KDOAM-25 may be a potential therapeutic agent for MEK resistance in UM patients .

KDOAM-25 in Cellular Assays

KDOAM-25 increases H3K4me3 levels in HeLa cells . KDOAM-25 inhibits most potently KDM5B . KDOAM-25 treatment results in a G1 cell-cycle arrest with an increased proportion of MM1S in G1 and a decrease of the proportion of cells in G2 without an increase in the proportion of cells in the apoptotic sub-G1 phase . Use of spike-in quantification revealed a global change in the level of H3K4me3, with approximately twice as much H3K4me3 found in cells treated with KDOAM-25 compared with the vehicle control .

KDOAM-25 and MEK Inhibitors

作用机制

KDOAM-25 (trihydrochloride) exerts its effects by inhibiting histone lysine demethylase 5 (KDM5). This inhibition leads to an increase in H3K4 methylation at transcription start sites, which in turn affects gene expression and cellular processes. The compound specifically targets the catalytic domain of KDM5, preventing it from demethylating histone H3 .

相似化合物的比较

KDOAM-25 (trihydrochloride) is unique in its high selectivity and potency as a KDM5 inhibitor. Similar compounds include:

JIB-04: Another KDM5 inhibitor, but with different selectivity and potency profiles.

PBIT: A KDM5 inhibitor with distinct chemical properties and biological effects.

KDOAM-28 and KDOAM-29: Analogues of KDOAM-25 with varying degrees of potency and selectivity.

KDOAM-25 (trihydrochloride) stands out due to its ability to significantly enhance H3K4 methylation and inhibit the proliferation of multiple myeloma cells .

属性

分子式 |

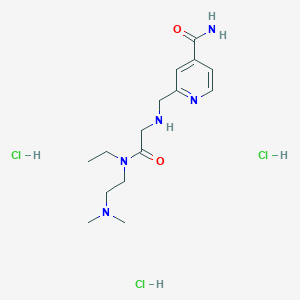

C15H28Cl3N5O2 |

|---|---|

分子量 |

416.8 g/mol |

IUPAC 名称 |

2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide;trihydrochloride |

InChI |

InChI=1S/C15H25N5O2.3ClH/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;;;/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);3*1H |

InChI 键 |

DXHSLCAHOGWDPM-UHFFFAOYSA-N |

规范 SMILES |

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.Cl.Cl.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。